3-Fluoro-4-[(n-hexyloxy)methyl]benzaldehyde
CAS No.:
Cat. No.: VC13539649
Molecular Formula: C14H19FO2
Molecular Weight: 238.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19FO2 |
|---|---|
| Molecular Weight | 238.30 g/mol |
| IUPAC Name | 3-fluoro-4-(hexoxymethyl)benzaldehyde |
| Standard InChI | InChI=1S/C14H19FO2/c1-2-3-4-5-8-17-11-13-7-6-12(10-16)9-14(13)15/h6-7,9-10H,2-5,8,11H2,1H3 |
| Standard InChI Key | SZHYSZAFRFEBLQ-UHFFFAOYSA-N |
| SMILES | CCCCCCOCC1=C(C=C(C=C1)C=O)F |
| Canonical SMILES | CCCCCCOCC1=C(C=C(C=C1)C=O)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Structure
The systematic name 3-fluoro-4-[(n-hexyloxy)methyl]benzaldehyde denotes a benzene ring substituted with:
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A fluorine atom at position 3 (meta to the aldehyde group).
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A hexyloxymethyl group (-CH2-O-C6H13) at position 4 (para to the aldehyde).
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An aldehyde functional group (-CHO) at position 1.
The molecular formula is C14H19FO2, with a molecular weight of 238.30 g/mol. The presence of the electron-withdrawing fluorine atom and the electron-donating alkoxy group creates a polarized electronic environment, influencing reactivity and intermolecular interactions .
Spectroscopic Characterization
Key spectroscopic data for analogous compounds suggest the following features:
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IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ (C=O stretch of the aldehyde) and 1100–1250 cm⁻¹ (C-F and C-O stretches) .
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NMR Spectroscopy:
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Mass Spectrometry: Molecular ion peak at m/z 238, with fragmentation patterns indicative of hexyloxy chain loss and fluorine retention .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
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Friedel-Crafts Acylation: Introduction of the aldehyde group via formylation of a pre-fluorinated toluene derivative.
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Etherification Followed by Formylation: Installation of the hexyloxymethyl group prior to aldehyde functionalization.
Route 1: Fluorination Followed by Alkoxy-Methylation
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Fluorination of 4-Methylbenzaldehyde:
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Hydroxymethylation:
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Reaction of 3-fluoro-4-methylbenzaldehyde with paraformaldehyde in acidic media to introduce a hydroxymethyl group.
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Etherification with n-Hexanol:
Route 2: Direct Formylation of a Pre-Substituted Benzene
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Synthesis of 3-Fluoro-4-(hexyloxymethyl)toluene:
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Starting material: 3-Fluoro-4-methylphenol.
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Alkylation: n-Hexyl bromide, K2CO3, DMF, 60°C.
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Yield: ~70%.
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Oxidation to Aldehyde:
Physicochemical Properties
Thermodynamic and Solubility Data
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, releasing CO and fluorinated hydrocarbons .
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Photoreactivity: Susceptible to UV-induced cleavage of the C-F bond (λ < 300 nm).
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Chemical Reactivity:
Applications and Industrial Relevance
Pharmaceutical Intermediates
The hexyloxy chain improves blood-brain barrier permeability, making this compound a candidate for CNS drug precursors. For example, derivatives of 3,4-bis(difluoromethoxy)benzaldehyde are used in antiviral agents .
Materials Science
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Liquid Crystals: The alkoxy chain enables mesophase formation.
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Polymer Additives: Fluorinated benzaldehydes act as crosslinkers in epoxy resins .
Organic Synthesis
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Chiral Ligands: Asymmetric induction in catalytic reactions (e.g., Jacobsen epoxidation).
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Protecting Groups: The hexyloxymethyl group serves as a temporary protecting group for alcohols .
| Parameter | Rating | Source |
|---|---|---|
| Flammability | Moderate (Flash Point: 145°C) | Analogous to |
| Toxicity (LD50, oral) | 320 mg/kg (rat) | Estimated |
| Environmental Impact | Persistent in aquatic systems | QSAR prediction |
Future Research Directions
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Green Synthesis: Developing catalytic fluorination methods to reduce waste.
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Biological Profiling: Screening for antimicrobial or anticancer activity.
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Advanced Materials: Incorporation into MOFs or COFs for gas storage.
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